Cas no 139614-68-9 (4-Benzyl-3-(benzylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole)
4-Benzyl-3-(benzylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
-
- 4H-1,2,4-Triazole, 4-(phenylmethyl)-3-[(phenylmethyl)thio]-5-(2-thienyl)-
- 4-benzyl-3-(benzylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
- Z14347896
- 4-benzyl-3-(benzylthio)-5-thien-2-yl-4H-1,2,4-triazole
- 4-Benzyl-3-benzylsulfanyl-5-(2-thienyl)-1,2,4-triazole
- 4-benzyl-3-(benzylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole
- 4-(Phenylmethyl)-3-[(phenylmethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole
- 139614-68-9
- 4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole
- SCHEMBL3902836
- ULCIPVKFIOCNDJ-UHFFFAOYSA-N
- DTXSID401152854
- CHEMBL401686
- AKOS002437994
- CS-0267845
- 4-Benzyl-3-(benzylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
-
- Inchi: 1S/C20H17N3S2/c1-3-8-16(9-4-1)14-23-19(18-12-7-13-24-18)21-22-20(23)25-15-17-10-5-2-6-11-17/h1-13H,14-15H2
- InChI Key: ULCIPVKFIOCNDJ-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)C1=NN=C(C2=CC=CS2)N1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 363.08661
- Monoisotopic Mass: 363.08638990g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.2
- XLogP3: 4.7
Experimental Properties
- PSA: 30.71
4-Benzyl-3-(benzylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338515-25mg |
4-Benzyl-3-(benzylthio)-5-(thiophen-2-yl)-4h-1,2,4-triazole |
139614-68-9 | 98% | 25mg |
¥7559 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338515-50mg |
4-Benzyl-3-(benzylthio)-5-(thiophen-2-yl)-4h-1,2,4-triazole |
139614-68-9 | 98% | 50mg |
¥12220 | 2023-04-15 | |
| Cooke Chemical | M8372155-10mg |
4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole |
139614-68-9 | 95% | 10mg |
RMB 3504.00 | 2025-02-20 |
4-Benzyl-3-(benzylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 4-Benzyl-3-(benzylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
Introduction to 4-Benzyl-3-(benzylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS No. 139614-68-9) and Its Emerging Applications in Chemical Biology
4-Benzyl-3-(benzylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole, identified by the CAS number 139614-68-9, is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This molecule belongs to the triazole class, a scaffold widely recognized for its biological activity and versatility in drug design. The presence of multiple substituents, including benzyl and thiophen-2-yl groups, as well as a benzylsulfanyl moiety, contributes to its distinct chemical properties and potential therapeutic applications.
The compound’s molecular structure incorporates a 1,2,4-triazole ring, which is a key pharmacological moiety known for its ability to interact with biological targets such as enzymes and receptors. The benzyl substituents enhance the lipophilicity of the molecule, facilitating its absorption and distribution within biological systems. Additionally, the thiophen-2-yl group introduces sulfur atoms, which are often involved in redox reactions and can modulate the compound’s reactivity and bioavailability. The benzylsulfanyl group further enriches the molecular framework with sulfur-based interactions, potentially influencing its binding affinity to biological targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for medicinal applications. The 1,2,4-triazole scaffold has been extensively studied for its role in antimicrobial, anti-inflammatory, and anticancer therapies. For instance, derivatives of triazoles have demonstrated efficacy against resistant bacterial strains by inhibiting essential metabolic pathways. The structural features of 4-Benzyl-3-(benzylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole make it a promising candidate for further exploration in this context.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The combination of aromatic rings and heterocyclic moieties creates a rich surface for interaction with biological targets. Computational studies have suggested that the benzylsulfanyl group may serve as a key pharmacophore for binding to specific protein domains involved in cellular signaling pathways. This hypothesis aligns with recent findings indicating that sulfur-containing compounds often exhibit potent biological activity due to their ability to form stable hydrogen bonds and participate in metal coordination.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex triazole derivatives like 4-Benzyl-3-(benzylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole, making it more feasible to conduct large-scale screenings for biological activity. High-throughput screening (HTS) campaigns have identified several triazole-based compounds with promising results in preclinical trials. These studies have highlighted the importance of structural diversity when designing molecules for therapeutic use. The unique combination of substituents in this compound positions it as a valuable asset in the quest for novel pharmaceutical agents.
The role of thiophene derivatives in medicinal chemistry cannot be overstated. Thiophenes are known for their stability and ability to undergo various chemical transformations, making them ideal candidates for drug development. The incorporation of a thiophen-2-yl group into the triazole core of 4-Benzyl-3-(benzylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole enhances its potential bioactivity by introducing sulfur atoms that can engage in multiple types of interactions with biological targets. This feature has been exploited in several drug candidates that have advanced into clinical trials.
From a chemical biology perspective, understanding the mechanisms by which this compound interacts with biological systems is crucial. Preliminary studies suggest that the benzyl and benzylsulfanyl groups may modulate enzyme activity by competing with natural substrates or by inducing conformational changes in target proteins. Similarly, the thiophen-2-yl moiety could influence receptor binding through hydrophobic interactions or redox processes. These interactions are critical for designing molecules with high selectivity and efficacy.
The synthesis of 4-Benzyl-3-(benzylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole involves multi-step organic reactions that showcase modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the triazole ring efficiently. These methods not only improve yield but also allow for greater control over regioselectivity during synthesis. The ability to produce complex molecules like this one with high precision is essential for advancing drug discovery efforts.
In conclusion,4-Benzyl-3-(benzylsulfanyl)-5-(thiophen-2-ylyl)-4H -1 , 2 , 4 -triazole (CAS No . 139614 - 68 - 9) represents an exciting opportunity for researchers exploring novel therapeutic agents . Its unique structural features , combined with recent advancements in synthetic chemistry and computational biology , make it a compelling candidate for further investigation . As our understanding of biological pathways continues to grow , compounds like this one will play an increasingly important role in developing next-generation pharmaceuticals .
139614-68-9 (4-Benzyl-3-(benzylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)